Stk16-IN-1

Description

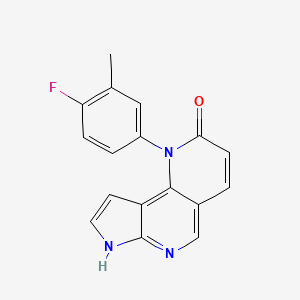

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNRDXHKVSKUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134342 | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223001-53-3 | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223001-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stk16-IN-1: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stk16-IN-1 is a potent and highly selective, ATP-competitive inhibitor of Serine/Threonine Kinase 16 (STK16). This document provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the signaling pathways it modulates. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental frameworks to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.

Introduction to STK16

Serine/Threonine Kinase 16 (STK16), also known as PKL12 or MPSK, is a ubiquitously expressed protein kinase that plays a crucial role in various cellular processes.[1] STK16 is implicated in the regulation of the cell cycle, apoptosis, and signal transduction.[1] Dysregulation of STK16 activity has been linked to several pathologies, including cancer, inflammatory diseases, and metabolic disorders, making it an attractive target for therapeutic intervention.[1] The kinase functions by phosphorylating specific substrates, thereby altering their activity and interactions.[1] STK16 has been shown to be involved in the TGF-β signaling pathway, VEGF and cargo secretion.[2][3] It is known to interact with proteins such as MAL2, GlcNAcK kinase, and DRG1, and can phosphorylate DRG1 and 4EBP1 in vitro.[2]

This compound: A Selective Inhibitor of STK16

This compound is a small molecule inhibitor designed to specifically target the STK16 enzyme.[1] By binding to the active site of the kinase, this compound prevents the phosphorylation of STK16's target substrates, thereby disrupting the signaling pathways that contribute to disease progression.[1]

Mechanism of Action

This compound functions as a highly selective ATP-competitive inhibitor of STK16 kinase.[2] Its inhibitory action stems from its ability to occupy the ATP-binding pocket of the STK16 kinase domain, thereby preventing the transfer of a phosphate group from ATP to its substrates.

Biochemical Activity and Selectivity

This compound demonstrates potent inhibitory activity against STK16. The primary measure of its potency is the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Assay Type |

| STK16 | 0.295 | Enzymatic Assay[4] |

| mTOR | 5.56 | Enzymatic Assay[5] |

To assess its selectivity, this compound has been profiled against a broad panel of kinases using the KinomeScan™ platform. This technology measures the binding of the inhibitor to a wide array of kinases, providing a comprehensive selectivity profile.

Table 2: KinomeScan™ Selectivity Profile of this compound

| Kinase | Remaining Activity (%) @ 10 µM |

| STK16 | 0.65[4] |

| mTOR | 0.4[4] |

These data highlight the high selectivity of this compound for STK16, with mTOR being the most significant off-target kinase identified.

Cellular Effects

In cellular contexts, the inhibition of STK16 by this compound leads to distinct phenotypic changes.

-

Reduction in Cell Number: Treatment of cancer cell lines, such as MCF-7, with this compound results in a decrease in cell proliferation.[5]

-

Induction of Binucleated Cells: A characteristic effect of STK16 inhibition by this compound is the accumulation of cells with two nuclei, suggesting a role for STK16 in cytokinesis.[2][5] This phenotype can be replicated by the knockdown of STK16 using RNA interference (RNAi).[5]

-

Potentiation of Chemotherapeutic Effects: Co-treatment with this compound has been shown to slightly enhance the anti-proliferative effects of chemotherapeutic agents like cisplatin, doxorubicin, colchicine, and paclitaxel.[2][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using the DOT language for Graphviz.

STK16 Signaling Pathway and Inhibition by this compound

Caption: STK16 signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for Evaluating this compound

Caption: General experimental workflow for the characterization of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

-

Compound Preparation: Prepare serial dilutions of this compound (e.g., 1:3 dilutions for 4 concentrations from 10 nM to 100 nM) in the appropriate buffer. For ATP competition experiments, a broader range of concentrations is used (e.g., 10 µM to 1 mM).[5]

-

Kinase Reaction: In a 384-well plate, combine the STK16 enzyme, the specific substrate, and the various concentrations of this compound in 1x kinase reaction buffer.[5]

-

Initiation: Start the reaction by adding a defined concentration of ATP.[5]

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[5]

-

Termination and ADP Depletion: Cool the plate to room temperature for 5 minutes. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

-

Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescence signal via a luciferase reaction. Incubate for 1 hour at room temperature.[5]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation.

-

Cell Seeding: Plate cells (e.g., MCF-7, HCT116, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10 µM) and a vehicle control (e.g., DMSO).[5]

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).[5]

-

Viability Measurement: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).

-

Cell Treatment: Treat cells with this compound (e.g., 0, 5, 10 µM) for a specified duration (e.g., 72 hours).[5]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of STK16. Its high potency and selectivity make it a critical tool for studying the roles of STK16 in cell cycle regulation, secretion, and disease. The data and protocols presented in this guide provide a comprehensive foundation for researchers to design and interpret experiments aimed at further understanding STK16 biology and exploring its therapeutic potential.

References

Stk16-IN-1: A Selective Probe for Elucidating the Function of Serine/Threonine Kinase 16

This technical guide provides an in-depth overview of Stk16-IN-1, a potent and selective inhibitor of Serine/Threonine Kinase 16 (STK16). This document is intended for researchers, scientists, and drug development professionals interested in the biological roles of STK16 and the application of this compound as a chemical probe.

Introduction to STK16

Serine/Threonine Kinase 16 (STK16), also known as Myristoylated and Palmitoylated Serine/Threonine-Protein Kinase (MPSK), is a member of the Numb-associated kinase (NAK) family. It is a ubiquitously expressed protein that is localized to the Golgi apparatus and plays a role in a variety of cellular processes.[1][2] Key functions and associations of STK16 include:

-

Vesicular Trafficking and Secretion: STK16 is implicated in the regulation of VEGF and soluble cargo secretion.[3]

-

Cell Cycle Regulation: It is involved in the control of cell cycle progression.

-

TGF-β Signaling Pathway: STK16 participates in the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and apoptosis.[1][2]

-

Oncogenic Signaling: Dysregulation of STK16 has been linked to certain cancers, making it a potential therapeutic target.

This compound: A Selective ATP-Competitive Inhibitor

This compound was identified as a highly selective ATP-competitive inhibitor of STK16.[4] Its discovery provides a valuable tool for the specific interrogation of STK16 function in cellular and potentially in vivo models.

In Vitro Potency and Selectivity

This compound exhibits potent inhibitory activity against STK16 with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity has been extensively profiled against a broad panel of kinases, demonstrating a very clean profile with significant activity only against a limited number of other kinases at higher concentrations.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| STK16 | 295[4] |

| mTOR | 5560[4] |

| PI3Kδ | 856 |

| PI3Kγ | 867 |

Table 2: KinomeScan Selectivity Profile of this compound at 10 µM

The selectivity of this compound was assessed using the KinomeScan™ profiling assay against 442 kinases. The results are reported as "percent of control," where a lower value indicates stronger inhibition.

| Kinase | Percent of Control (%) |

| STK16 | 0.65[5] |

| mTOR | 0.4[5] |

Note: The vast majority of the other 440 kinases tested showed minimal inhibition by this compound at a concentration of 10 µM, highlighting its high selectivity.

Cellular Effects of this compound

Treatment of cells with this compound has been shown to phenocopy the effects of STK16 knockdown, providing further evidence of its on-target activity.

-

Cell Proliferation and Morphology: In MCF-7 breast cancer cells, this compound treatment leads to a reduction in cell number and an accumulation of binucleated cells, suggesting a role for STK16 in cytokinesis.[4]

-

Potentiation of Chemotherapeutics: Co-treatment with this compound has been observed to slightly potentiate the anti-proliferative effects of chemotherapeutic agents such as cisplatin, doxorubicin, colchicine, and paclitaxel.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for determining the IC50 of this compound against STK16 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant STK16 enzyme

-

This compound (dissolved in DMSO)

-

ATP

-

Substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific STK16 substrate if known)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the Kinase Reaction Buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound or DMSO (for control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the STK16 enzyme and substrate in Kinase Reaction Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability and Proliferation Assay

This protocol describes a method to assess the effect of this compound on the viability and proliferation of a cell line, such as MCF-7.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well clear-bottom white plates

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or DMSO (vehicle control).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percent viability. Plot the percent viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

STK16 in the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial cellular communication system. STK16 has been identified as a component of this pathway. The diagram below illustrates a simplified model of the canonical TGF-β signaling cascade and the putative point of involvement of STK16.

Caption: Simplified TGF-β signaling pathway and the potential role of STK16.

Experimental Workflow for this compound IC50 Determination

The following diagram outlines the key steps in determining the in vitro IC50 value of this compound using a luminescence-based kinase assay.

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound's Cellular Effects

This diagram illustrates the logical flow from the inhibition of STK16 by this compound to the observed cellular phenotypes.

Caption: Logical flow of this compound's mechanism to cellular effects.

References

The Biological Function of Stk16-IN-1 in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stk16-IN-1 is a potent and selective inhibitor of Serine/Threonine Kinase 16 (STK16), a kinase implicated in a variety of fundamental cellular processes. This document provides a comprehensive technical overview of the biological function of this compound, summarizing its biochemical activity, cellular effects, and the underlying mechanisms of action. Detailed experimental protocols and visual representations of the signaling pathways involved are provided to facilitate further research and drug development efforts targeting STK16.

Introduction to STK16

Serine/Threonine Kinase 16 (STK16), also known as PKL12 or MPSK1, is a ubiquitously expressed and highly conserved protein kinase.[1] It is a member of the NAK (Numb-associated kinase) family and is characterized by its localization to the Golgi apparatus.[1][2] STK16 plays crucial roles in several cellular functions, including the regulation of the cell cycle, maintenance of Golgi structure, protein secretion, and involvement in signaling pathways such as the Transforming Growth Factor-β (TGF-β) pathway.[1][3] Dysregulation of STK16 has been associated with various diseases, making it an attractive target for therapeutic intervention.[2]

This compound: A Selective Inhibitor of STK16

This compound is a small molecule inhibitor designed to be a potent and selective antagonist of STK16 kinase activity.[4][5] It acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing the phosphorylation of its substrates.[5]

Biochemical Activity and Selectivity

This compound exhibits potent inhibitory activity against STK16.[4] Its selectivity has been profiled against a large panel of kinases, demonstrating a high degree of specificity for STK16 with limited off-target effects.[6][7]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| STK16 | 295 | Invitrogen SelectScreen | [7] |

| STK16 | 910 | IP kinase assay (4EBP1) | [7] |

| STK16 | 1200 | IP kinase assay (DRG1) | [7] |

| mTOR | 5560 | Enzymatic Assay | [4] |

| PI3Kδ | 856 | Enzymatic Assay | [7] |

| PI3Kγ | 867 | Enzymatic Assay | [7] |

Table 2: KinomeScan Selectivity Profile of this compound (10 µM)

| Kinase | Percent of Control | Reference |

| STK16 | 0.65 | [6][7] |

| mTOR | 0.4 | [6][7] |

Cellular Functions of this compound

In cellular contexts, this compound has been shown to induce a range of phenotypic changes, consistent with the known functions of its target, STK16.

Effects on Cell Proliferation and Cell Cycle

Induction of Apoptosis and Potentiation of Chemotherapeutics

This compound can induce apoptosis in various cancer cell lines, including MCF-7, HCT116, and HeLa cells.[4] Furthermore, co-treatment with this compound has been shown to potentiate the anti-proliferative effects of conventional chemotherapeutic agents such as cisplatin, doxorubicin, colchicine, and paclitaxel.[4]

Disruption of Golgi Integrity and Actin Dynamics

STK16 is localized to the Golgi apparatus and plays a critical role in maintaining its structure.[2] The kinase activity of STK16 is important for regulating actin dynamics.[2] Inhibition of STK16 with this compound disrupts actin polymers, leading to Golgi fragmentation.[2] This highlights a key mechanism by which this compound exerts its effects on cellular processes that are dependent on proper Golgi function, such as protein trafficking and secretion.

Signaling Pathways Modulated by this compound

The cellular effects of this compound are a direct consequence of its inhibitory action on STK16 and the subsequent disruption of downstream signaling pathways.

STK16-Actin-Golgi-Cell Cycle Axis

A primary mechanism of action for this compound is the disruption of the interplay between STK16, the actin cytoskeleton, the Golgi apparatus, and cell cycle progression. STK16's role in regulating actin dynamics is crucial for maintaining the structural integrity of the Golgi. A properly functioning Golgi is essential for progression through the G2/M phase of the cell cycle and for successful cytokinesis. By inhibiting STK16, this compound initiates a cascade of events leading to cell cycle arrest and the formation of binucleated cells.

Figure 1: Mechanism of this compound action on the STK16-Actin-Golgi-Cell Cycle axis.

Involvement in the TGF-β Signaling Pathway

STK16 has been identified as a component of the TGF-β signaling pathway.[1][3] While the precise molecular interactions are still being elucidated, its involvement suggests that inhibition by this compound could modulate the diverse cellular responses regulated by TGF-β, including cell growth, differentiation, and apoptosis.

Figure 2: Postulated involvement of STK16 and its inhibition by this compound in the TGF-β signaling pathway.

Experimental Protocols

The following are representative protocols for assays used to characterize the biological function of this compound.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used to determine the IC50 of this compound.[4]

Workflow Diagram:

Figure 3: Workflow for the in vitro kinase assay.

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound (e.g., 1:3 dilutions for 4-6 concentrations).

-

Dilute recombinant STK16 enzyme and a suitable substrate (e.g., a generic kinase substrate peptide) in 1x kinase reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the STK16 enzyme, substrate, and diluted this compound to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Signal Detection:

-

Allow the plate to cool to room temperature for 5 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 1 hour at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on the methodology used to assess the effect of this compound on cell viability and apoptosis in cell lines such as MCF-7.[4]

Workflow Diagram:

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MCF-7, HCT116, HeLa) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10 µM) and a vehicle control (DMSO) for 72 hours.

-

-

Cell Harvesting and Staining:

-

Harvest both the floating and adherent cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1x Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1x Annexin V Binding Buffer to each sample.

-

Analyze the samples by flow cytometry.

-

Use appropriate controls to set compensation and gates for live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Conclusion

This compound is a valuable pharmacological tool for elucidating the diverse biological functions of STK16. Its potent and selective inhibition of STK16 has been shown to disrupt key cellular processes, including cell cycle progression and Golgi-mediated functions, leading to reduced cell proliferation and apoptosis. The ability of this compound to potentiate the effects of existing chemotherapeutics suggests that targeting STK16 may be a promising strategy in oncology. Further research utilizing this compound will be instrumental in fully understanding the role of STK16 in health and disease and in exploring its potential as a therapeutic target.

References

- 1. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STK16 regulates actin dynamics to control Golgi organization and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STK16 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Stk16-IN-1: A Technical Guide to its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/Threonine Kinase 16 (STK16), also known as MPSK1, is a ubiquitously expressed protein kinase implicated in a variety of cellular processes.[1] Primarily localized to the Golgi apparatus, STK16 plays a crucial role in regulating Golgi structure and function, which are intimately linked to cell cycle progression.[1][2] Emerging evidence highlights STK16 as a potential therapeutic target in oncology. Stk16-IN-1 is a potent and selective inhibitor of STK16, serving as a valuable tool for elucidating the kinase's functions and as a potential lead compound for drug development.[2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in cell cycle regulation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

This compound: Potency and Selectivity

This compound is an ATP-competitive inhibitor of STK16 with a potent inhibitory activity. The inhibitor has been profiled against a broad panel of kinases, demonstrating excellent selectivity for STK16.

| Kinase | IC50 (nM) |

| STK16 | 295 |

| PI 3-Kδ | 856 |

| PI 3-Kγ | 867 |

| mTOR | 5560 |

| Table 1: In vitro inhibitory activity of this compound against STK16 and a selection of off-target kinases. Data compiled from multiple sources.[3] |

Role of STK16 and the Effect of this compound on Cell Cycle Regulation

STK16's role in the cell cycle is intrinsically linked to its function at the Golgi apparatus and its interaction with the actin cytoskeleton. Inhibition of STK16 with this compound disrupts these processes, leading to distinct effects on cell cycle progression.

G2/M Transition and Mitotic Progression

Inhibition of STK16 kinase activity has been shown to induce an increase in the population of cells in the G2/M phase of the cell cycle.[3] Specifically, treatment with this compound leads to a significant increase in cells arrested in prometaphase and a delay in mitotic entry.[4]

| Treatment | Cell Line | % of Cells in Prometaphase | % of Cells in Cytokinesis |

| DMSO (Control) | HeLa | ~5% | ~2% |

| This compound (10 µM) | HeLa | ~15% | ~8% |

| Table 2: Effect of this compound on the distribution of mitotic phases in HeLa cells. Data is approximate and compiled from representative studies. |

Cytokinesis

A notable phenotype observed upon treatment with this compound is the accumulation of binucleated cells, which is indicative of a failure in cytokinesis.[3] This is consistent with the role of STK16 in regulating actin dynamics, a critical process for the formation and function of the contractile ring during cell division.[1]

Golgi Apparatus Integrity

STK16 is essential for maintaining the structural integrity of the Golgi apparatus. Inhibition of STK16 with this compound leads to Golgi fragmentation.

| Treatment | Cell Line | % of Cells with Fragmented Golgi |

| DMSO (Control) | HeLa | ~10% |

| This compound (10 µM) | HeLa | ~34% |

| Table 3: Effect of this compound on Golgi integrity in HeLa cells. Data is approximate and compiled from representative studies. |

Signaling Pathways

STK16 exerts its effects on cell cycle regulation through the phosphorylation of downstream substrates. Two key signaling pathways have been identified:

STK16 and c-MYC Signaling

STK16 has been shown to directly phosphorylate the oncoprotein c-MYC at serine 452.[5] This phosphorylation event stabilizes c-MYC by preventing its degradation through the ubiquitin-proteasome pathway.[5] The sustained levels of c-MYC can then drive the expression of genes that promote cell proliferation.

STK16 and STAT3 Signaling

STK16 can also phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3) at serine 727.[6] This phosphorylation is crucial for the transcriptional activity of STAT3, which is involved in promoting cell survival and proliferation.

Experimental Protocols

STK16 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted for measuring the inhibitory effect of this compound on STK16 kinase activity.

Materials:

-

Recombinant human STK16 protein

-

STK16 substrate (e.g., a generic peptide substrate or a specific substrate like DRG1)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in Kinase Reaction Buffer.

-

In a 384-well plate, add 2.5 µL of the this compound dilutions.

-

Add 2.5 µL of a solution containing the STK16 enzyme and substrate in Kinase Reaction Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for STK16.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

-

Adherent cells (e.g., HeLa, MCF-7)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

Immunofluorescence Staining of the Golgi Apparatus

This protocol is for visualizing the Golgi apparatus in cells treated with this compound.

Materials:

-

Cells grown on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., anti-GM130)[7][8][9][10][11]

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere.

-

Treat cells with this compound or DMSO for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

-

Incubate with the primary antibody (e.g., anti-GM130) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the Golgi morphology using a fluorescence microscope.

Conclusion

This compound is a powerful chemical probe for investigating the cellular functions of STK16. Its high potency and selectivity make it an ideal tool for dissecting the role of STK16 in cell cycle regulation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting STK16. The profound effects of this compound on the G2/M transition, cytokinesis, and Golgi integrity, coupled with its influence on key oncogenic signaling pathways, underscore the therapeutic potential of inhibiting STK16 in cancer and other proliferative disorders. Further research utilizing this compound will undoubtedly continue to unravel the complex roles of STK16 in cellular homeostasis and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. STK16 regulates actin dynamics to control Golgi organization and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STK16 promoted colorectal cancer progress in a c-MYC signaling-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biocompare.com [biocompare.com]

- 8. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Stk16-IN-1: A Technical Guide on its Effects on Cargo Secretion and Vascular Endothelial Growth Factor (VEGF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/Threonine Kinase 16 (STK16) is a ubiquitously expressed kinase localized to the Golgi apparatus, where it plays a critical role in the regulation of constitutive protein secretion and cell cycle progression.[1][2] The development of Stk16-IN-1, a potent and highly selective ATP-competitive inhibitor, has provided a crucial tool for the functional elucidation of STK16.[3] This document provides a comprehensive technical overview of STK16 function, the pharmacological profile of this compound, and its demonstrated effects on Golgi-mediated cargo secretion. While STK16 has been implicated in processes related to Vascular Endothelial Growth Factor (VEGF), this guide clarifies the current state of knowledge and provides detailed experimental protocols to facilitate further investigation into this connection.

Introduction to STK16

STK16, also known as MPSK1 or TSF-1, is a membrane-associated Ser/Thr protein kinase that is primarily localized to the Golgi complex and the trans-Golgi network (TGN).[1][2] It is involved in several fundamental cellular processes:

-

Protein Secretion and Sorting: STK16 is a key regulator of the constitutive secretory pathway, ensuring the proper sorting and transport of soluble cargo from the TGN.[4][5][6]

-

Golgi Structure and Assembly: The kinase activity of STK16 is essential for maintaining the structural integrity of the Golgi apparatus, partly through its regulation of the actin cytoskeleton.[7][8]

-

Cell Cycle Control: STK16 plays a role in cell division, and its inhibition can lead to defects in mitosis and cytokinesis.[3][7]

-

Signaling Pathways: It has been shown to participate in the TGF-β signaling pathway.[1][4]

This compound: A Selective Chemical Probe

This compound was identified as a highly selective and potent inhibitor of STK16, acting through an ATP-competitive mechanism.[3] Its selectivity makes it an invaluable tool for dissecting the specific cellular functions of STK16 kinase activity.

Quantitative Data: Potency and Selectivity

The inhibitory activity and selectivity of this compound have been characterized across various platforms.

| Parameter | Assay Type | Value | Reference |

| Potency | |||

| IC₅₀ vs. STK16 | Invitrogen SelectScreen™ | 295 nM | [3][9][10] |

| IC₅₀ vs. STK16 | IP Kinase Assay (4EBP1) | 910 nM | [9] |

| IC₅₀ vs. STK16 | IP Kinase Assay (DRG1) | 1200 nM | [9] |

| IC₅₀ vs. mTOR | Biochemical Assay | 5.56 µM | [10] |

| Selectivity | |||

| KinomeScan™ (10 µM) | DiscoveRx (442 kinases) | STK16 (0.65% activity remaining) | [9] |

| mTOR (0.4% activity remaining) | [9] | ||

| vs. PI3K Isoforms | Cellular Assay (up to 10 µM) | No apparent inhibition | [9] |

Table 1: Potency and Selectivity Profile of this compound.

Cellular Activity of this compound

In cellular contexts, this compound effectively recapitulates the phenotypes observed with STK16 gene knockdown, confirming its on-target activity.

| Cell Line | Concentration | Time | Observed Effect | Reference |

| MCF-7 | Not specified | Not specified | Reduction in cell number, accumulation of binucleated cells. | [3][10] |

| HeLa | 10 µM | 15 min | Disruption of actin polymers. | [8] |

| HeLa | 10 µM | 4-6 hours | Fragmentation of the Golgi apparatus. | [8] |

| MCF-7, HCT116, HeLa | 5-10 µM | 72 hours | Induction of apoptosis (analyzed by Annexin V/PI staining). | [10] |

Table 2: Summary of Cellular Effects Induced by this compound.

The Role of STK16 and the Effect of this compound on Cargo Secretion

STK16's primary characterized function is its regulation of the constitutive secretory pathway at the TGN. STK16 collaborates with MAL2 (myelin and lymphocyte protein 2) to sort soluble cargo, such as albumin and haptoglobin, into vesicles destined for secretion.[5][6] The kinase activity of STK16 is indispensable for this process. Inhibition of STK16, either through the expression of a kinase-dead mutant or treatment with this compound, disrupts this sorting mechanism.[6][8] This disruption leads to the misrouting of secretory cargo to lysosomes for degradation, thereby impairing overall secretion.[6] Mechanistically, STK16 kinase activity regulates actin dynamics, and its inhibition leads to actin depolymerization and subsequent fragmentation of the Golgi complex, which physically disrupts the secretion process.[7][8]

Implicated Role of STK16 in VEGF Regulation

STK16 has been implicated in cellular processes involving VEGF, including potential roles in VEGF transcription and secretion.[1][3] However, detailed mechanistic studies directly linking STK16 kinase activity to the VEGF pathway are not yet extensively documented. The VEGF signaling pathway is a primary driver of angiogenesis and is critical in both normal physiology and pathology, such as tumor growth.[11][12] It is initiated by VEGF ligands binding to VEGF receptors (VEGFRs) on the cell surface, triggering downstream cascades like PI3K/AKT for cell survival and Ras/MAPK for proliferation.[13] Given STK16's fundamental role in the secretory pathway, a potential hypothesis is that it could regulate the secretion of VEGF, which is a secreted protein. This compound serves as an ideal tool to investigate this potential link.

Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of this compound.

STK16 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol measures kinase activity by quantifying the amount of ADP produced.[10]

-

Reagent Preparation: Prepare this compound with 1:3 serial dilutions to achieve desired final concentrations. Prepare 1x kinase reaction buffer.

-

Reaction Setup: In a 384-well plate, add the STK16 enzyme, substrate (e.g., a generic peptide or specific substrate like DRG1), and this compound dilutions.

-

Initiation: Start the reaction by adding ATP. Incubate at 37°C for 30-60 minutes.

-

Termination: Cool the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescence signal via a luciferase reaction. Incubate for 1 hour.

-

Measurement: Read the luminescence signal on a plate reader. The signal is proportional to the ADP generated and inversely proportional to the inhibitor's potency.

Analysis of Constitutive Cargo Secretion

This method uses a temperature block to distinguish between defects in protein synthesis/processing and secretion.[6]

-

Cell Culture: Culture hepatic cells (e.g., WIF-B) to a polarized state.

-

Inhibitor Treatment: Treat cells with this compound at the desired concentration or a vehicle control.

-

Temperature Block: Incubate cells at 19°C for 2-3 hours. This temperature block prevents proteins from exiting the TGN, causing them to accumulate.

-

Release and Chase: Wash cells and shift to 37°C in fresh media (chase period) to allow synchronous exit from the TGN.

-

Sample Collection: Collect media and cell lysates at various time points during the chase (e.g., 0, 30, 60, 120 min).

-

Analysis: Analyze the amount of secreted cargo (e.g., albumin) in the media and the amount retained in the cell lysates by Western blot or ELISA. A delay or reduction in the appearance of cargo in the media of inhibitor-treated cells indicates a secretion defect.

-

Lysosomal Degradation Check: To determine if cargo is being degraded, co-treat cells with a lysosomal deacidification agent (e.g., chloroquine) during the chase period. An increase in intracellular cargo levels in the presence of the agent suggests misrouting and lysosomal degradation.

Measurement of VEGF Secretion (ELISA)

This protocol quantifies the amount of VEGF secreted into the cell culture medium.[14]

-

Cell Seeding: Plate cells (e.g., HeLa, MG-63) in a multi-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with a fresh, low-serum medium containing various concentrations of this compound or a vehicle control. A low-serum medium is used to minimize background VEGF levels.

-

Incubation: Culture the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Conditioned Media Collection: Carefully collect the culture supernatant (conditioned medium). Centrifuge to remove any cells or debris.

-

ELISA: Perform a quantitative sandwich ELISA for human VEGF-A according to the manufacturer’s instructions (e.g., R&D Systems, Abcam).

-

Data Normalization: In parallel plates, determine the total protein content or cell number for each condition. Normalize the measured VEGF concentration to the cell number or total protein to report the secretion rate per cell.

References

- 1. researchgate.net [researchgate.net]

- 2. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine/threonine kinase 16 and MAL2 regulate constitutive secretion of soluble cargo in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STK16 regulates actin dynamics to control Golgi organization and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STK16 regulates actin dynamics to control Golgi organization and cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cusabio.com [cusabio.com]

- 12. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VEGF signaling pathway | Abcam [abcam.com]

- 14. Comparison of VEGF-A secretion from tumor cells under cellular stresses in conventional monolayer culture and microfluidic three-dimensional spheroid models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ATP-Competitive Inhibition of STK16 by Stk16-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Stk16-IN-1, a potent and selective ATP-competitive inhibitor of Serine/Threonine Kinase 16 (STK16). It details the quantitative inhibitory profile of this compound, methodologies for its characterization, and its impact on cellular signaling pathways.

Executive Summary

Serine/Threonine Kinase 16 (STK16), also known as PKL12 or MPSK1, is a ubiquitously expressed kinase primarily localized to the Golgi apparatus.[1] It plays a crucial role in diverse cellular processes, including protein secretion, cell cycle regulation, Golgi assembly, and actin dynamics.[1][2] STK16 has also been implicated in the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][3][4] Given its involvement in fundamental cellular functions, STK16 is an emerging target for therapeutic intervention, particularly in oncology.

This compound has been identified as a highly selective, small-molecule inhibitor that acts by competing with ATP for the kinase's active site.[5][6][7] This inhibitor serves as a critical tool for elucidating the biological functions of STK16 and represents a promising starting point for the development of novel therapeutics.[7] This document consolidates the key quantitative data, experimental protocols, and pathway interactions related to the characterization of this compound.

Quantitative Inhibitor Profile

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The data underscores its high affinity for STK16 with minimal off-target effects across the broader human kinome.

Potency Against STK16

The half-maximal inhibitory concentration (IC50) of this compound against STK16 varies depending on the assay format and the substrate used, which is typical for kinase inhibitors.

| Assay Type | Substrate | IC50 (nM) |

| Biochemical (Invitrogen SelectScreen) | N/A (General) | 295 |

| Immunoprecipitation (IP) Kinase Assay | 4EBP1 (T37/46 Phosphorylation) | 910 |

| Immunoprecipitation (IP) Kinase Assay | DRG1 (General Threonine Phosphorylation) | 1200 |

| Table 1: Potency of this compound against STK16 in various in vitro kinase assays.[6][7][8] |

Selectivity Profile

This compound demonstrates exceptional selectivity. A comprehensive screen against 442 kinases revealed potent inhibition of only STK16 and mTOR at high concentrations.[6]

| Off-Target Kinase | IC50 (nM) | Notes |

| mTOR | 5,560 | Significantly less potent than against STK16.[7] |

| PI3-Kδ | 856 | Moderate off-target activity. |

| PI3-Kγ | 867 | Moderate off-target activity. |

| Table 2: Inhibitory activity of this compound against key off-target kinases.[7] |

Core Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental strategies is crucial for understanding the context of this compound's mechanism and characterization.

STK16 Signaling Context

STK16 is integrated into multiple cellular signaling networks. It is implicated as a component of the TGF-β pathway and directly phosphorylates substrates involved in protein translation and Golgi dynamics. Its kinase activity also influences the regulation of the actin cytoskeleton, which is critical for cell division and Golgi structure.

Inhibitor Characterization Workflow

The evaluation of a kinase inhibitor like this compound follows a logical progression from initial biochemical potency and selectivity assessment to the characterization of its effects in a cellular context.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

STK16-IN-1 and the TGF-β Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/Threonine Kinase 16 (STK16), also known as Myristoylated and Palmitoylated Serine/Threonine-Protein Kinase, is a ubiquitously expressed kinase implicated in various cellular processes.[1] While its precise functions are still under investigation, emerging evidence suggests its participation in the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and tissue homeostasis.[1][2] Dysregulation of the TGF-β pathway is a hallmark of numerous diseases, including cancer and fibrosis, making its components attractive targets for therapeutic intervention.

This technical guide provides a comprehensive overview of the current understanding of STK16's involvement in TGF-β signaling, with a focus on the utility of STK16-IN-1, a selective inhibitor of STK16, as a research tool.[3] This document will detail the TGF-β signaling cascade, present the known characteristics of this compound, and propose experimental frameworks to elucidate the specific role of STK16 within this pathway.

Quantitative Data on this compound

While direct quantitative data on the effect of this compound on TGF-β signaling is not yet prevalent in the literature, the foundational data for the inhibitor itself is crucial for experimental design.

| Parameter | Value | Assay Conditions | Reference |

| IC | 295 nM | In vitro kinase assay against STK16 | [3] |

| Selectivity | High | KinomeScan profiling (S score (1) = 0.0) | [3] |

| Off-targets | mTOR (at 10 µM) | KinomeScan profiling | [4] |

Table 1: Biochemical and Cellular Activity of this compound. This table summarizes the key quantitative parameters of this compound, essential for designing experiments to probe its effects on cellular pathways.

The TGF-β Signaling Pathway

The TGF-β signaling pathway is a complex and tightly regulated network that transmits signals from the cell surface to the nucleus, culminating in the regulation of gene expression. The pathway can be broadly divided into canonical (Smad-dependent) and non-canonical (Smad-independent) branches.

Canonical Smad-Dependent Pathway

The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI). The activated TβRI, in turn, phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences (Smad Binding Elements - SBEs) in the promoter regions of target genes to regulate their expression.

Non-Canonical Pathways

In addition to the Smad-dependent pathway, TGF-β receptors can activate other signaling cascades, collectively known as non-canonical pathways. These include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, and Rho-like GTPase signaling pathways.[5][6] These pathways can modulate the canonical pathway or have independent effects on cellular processes.

Putative Role of STK16 in TGF-β Signaling

While the precise molecular mechanisms remain to be fully elucidated, several lines of evidence suggest a role for STK16 in the TGF-β signaling pathway. It has been reported that STK16 possesses DNA-binding ability, independent of its kinase activity, and may function as a nuclear factor to regulate transcriptional activity in response to TGF-β.[2] Furthermore, the expression of STK16 itself can be responsive to TGF-β treatment, suggesting a potential feedback loop.[2]

Given its localization to the Golgi apparatus, STK16 may also be involved in the trafficking and secretion of components of the TGF-β pathway, such as the ligands or their receptors.

Proposed Experimental Protocols to Investigate the Role of this compound in TGF-β Signaling

To dissect the specific involvement of STK16 in the TGF-β pathway, its selective inhibitor, this compound, serves as an invaluable tool. Below are detailed experimental protocols that can be employed to investigate the effects of STK16 inhibition on key events in TGF-β signaling.

Analysis of Smad2/3 Phosphorylation by Western Blot

This experiment aims to determine if the kinase activity of STK16 is required for the TGF-β-induced phosphorylation of Smad2 and Smad3.

Materials:

-

Cell line responsive to TGF-β (e.g., HaCaT, A549, MCF-7)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Recombinant human TGF-β1

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, anti-STK16, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at a density that will result in 80-90% confluency at the time of treatment.

-

Once confluent, serum-starve the cells for 18-24 hours.

-

Pre-treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in supplemented lysis buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize phospho-Smad levels to total Smad and the loading control.

-

TGF-β-Responsive Reporter Gene Assay

This assay measures the transcriptional activity of the Smad complex in the nucleus and can determine if STK16 inhibition affects TGF-β-induced gene expression.

Materials:

-

HEK293T cells (or other easily transfectable cell line)

-

TGF-β-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12-luc)

-

Control plasmid for normalization (e.g., Renilla luciferase plasmid)

-

Transfection reagent

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Recombinant human TGF-β1

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Transfection:

-

Co-transfect cells with the TGF-β-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Cell Treatment:

-

After 24 hours of transfection, serum-starve the cells for 6-8 hours.

-

Pre-treat the cells with this compound at various concentrations or DMSO for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity by TGF-β1 in the presence and absence of this compound.

-

Logical Relationship of STK16's Potential Involvement

Based on the current literature, STK16 could potentially influence TGF-β signaling at multiple levels. The following diagram illustrates these hypothetical points of intervention.

Conclusion

The serine/threonine kinase STK16 is an emerging player in the intricate network of TGF-β signaling. While its precise role is yet to be fully defined, the availability of the selective inhibitor this compound provides a powerful tool for the research community to dissect its function. The experimental protocols outlined in this guide offer a robust framework for investigating the impact of STK16 inhibition on key events in the TGF-β cascade. Such studies will be instrumental in validating STK16 as a potential therapeutic target in diseases driven by aberrant TGF-β signaling and will contribute to a more comprehensive understanding of this fundamental cellular pathway. Further research is warranted to uncover the direct substrates of STK16 within the TGF-β pathway and to explore its potential involvement in the non-canonical branches of TGF-β signaling.

References

- 1. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. Non-Smad pathways in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Foundational Research on Stk16-IN-1 and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research surrounding the selective STK16 kinase inhibitor, Stk16-IN-1, with a specific focus on its role in inducing apoptosis. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to serve as a valuable resource for researchers in oncology and drug discovery.

Core Concepts: STK16 and the Inhibitor this compound

Serine/threonine kinase 16 (STK16), also known as PKL12 or MPSK1, is a protein kinase implicated in various cellular processes, including cell cycle regulation, signal transduction, and vesicle trafficking.[1] Dysregulation of STK16 activity has been linked to the proliferation and survival of cancer cells, making it an attractive target for therapeutic intervention.[1]

This compound is a potent and highly selective, ATP-competitive small molecule inhibitor of STK16.[2] Foundational studies have demonstrated its ability to reduce cancer cell viability and induce a unique form of cell cycle disruption leading to apoptosis.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| STK16 | 295 | Invitrogen SelectScreen Biochemical Assay | [3] |

| mTOR | 5560 | Biochemical Assay | [1] |

| PI3Kδ | 856 | Biochemical Assay | |

| PI3Kγ | 867 | Biochemical Assay |

Table 2: KinomeScan Selectivity Profile of this compound at 10 µM

| Kinase | Relative Activity Remaining (%) |

| STK16 | 0.65 |

| mTOR | 0.4 |

| Data from a scan of 442 kinases. Only kinases with significant inhibition are shown.[3] |

Table 3: Cellular Apoptosis Induction by this compound (72-hour treatment)

| Cell Line | This compound Concentration (µM) | Apoptosis Analysis Method | Observed Effect | Reference |

| MCF-7 | 5, 10 | Annexin V/PI Flow Cytometry | Dose-dependent increase in apoptosis | [1] |

| HCT116 | 5, 10 | Annexin V/PI Flow Cytometry | Apoptosis induction observed | [1] |

| HeLa | 5, 10 | Annexin V/PI Flow Cytometry | Dose-dependent increase in apoptosis | [1] |

Note: While the foundational study by Liu et al. (2016) reported a dose-dependent increase in apoptosis in MCF-7 and HeLa cells, the specific quantitative percentages of apoptotic cells were not detailed in the primary publication or its supplementary materials. The observation is based on FACS analysis.[1][4]

Signaling Pathway and Mechanism of Action

This compound induces apoptosis primarily through the disruption of cytokinesis, the final stage of cell division. Inhibition of STK16's kinase activity interferes with the proper formation and function of the actin cytoskeleton, which is crucial for the separation of daughter cells.[5] This leads to cytokinesis failure, resulting in the formation of binucleated cells.[2][3] The accumulation of these aberrant cells is thought to trigger a cellular stress response that ultimately activates the apoptotic cascade.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research on this compound and apoptosis.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for determining the IC50 of this compound against STK16 kinase.

Materials:

-

Recombinant STK16 kinase

-

This compound (serially diluted)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer. A 1:3 dilution series for at least 4 concentrations is a common starting point.[1]

-

In a 96-well plate, add the STK16 kinase and the appropriate substrate to each well.

-

Add the serially diluted this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the kinase, if known.

-

Incubate the plate at 37°C for 30 minutes.[1]

-

After incubation, allow the plate to cool to room temperature for 5 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

-

Add 10 µL of Kinase Detection Reagent to each well. Incubate for 1 hour at room temperature to convert ADP to ATP and generate a luminescent signal.[1]

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Apoptosis Assay via Annexin V/PI Staining and Flow Cytometry

This protocol details the method used to quantify apoptosis in cancer cell lines treated with this compound.[1]

Materials:

-

MCF-7, HCT116, or HeLa cells

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., 0, 5, and 10 µM) for 72 hours.[1]

-

After the incubation period, harvest the cells, including any floating cells in the medium, by trypsinization.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Western Blotting for Apoptosis Markers

This is a general protocol for detecting the expression of apoptosis-related proteins following treatment with this compound.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-STK16, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The presence of cleaved forms of PARP or Caspase-3 would be indicative of apoptosis.

This guide provides a foundational understanding of the research on this compound and its role in apoptosis. The provided data, pathways, and protocols are intended to facilitate further investigation into this promising area of cancer research.

References

Preliminary Investigation of Stk16-IN-1's Anti-Proliferative Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigations into the anti-proliferative effects of Stk16-IN-1, a selective inhibitor of Serine/Threonine Kinase 16 (STK16). This document summarizes the key findings, presents available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to STK16 and this compound

Serine/Threonine Kinase 16 (STK16), also known as PKL12, is a protein kinase implicated in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[1] Dysregulation of STK16 activity has been associated with the proliferation and survival of cancer cells, making it an attractive target for therapeutic intervention.[1]

This compound is a potent and highly selective, ATP-competitive inhibitor of STK16 kinase.[1][2] It serves as a valuable tool for elucidating the biological functions of STK16 and for exploring its potential as an anti-cancer agent.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (µM) | Selectivity Score (S score (1)) | Reference |

| STK16 | 0.295 | 0.0 | [2] |

| mTOR | 5.56 | Not Reported |

Table 2: Anti-Proliferative Effects of this compound on MCF-7 Breast Cancer Cells

| Effect | Observation | Quantitative Data | Reference |

| Reduction in Cell Number | Time- and dose-dependent decrease in cell viability. | Specific dose-response data not publicly available. | [2] |

| Induction of Binucleated Cells | Accumulation of cells with two nuclei, indicative of cytokinesis failure. | Specific percentages not publicly available. | [2] |

| Cell Cycle Arrest | G2/M phase arrest. | Specific cell population percentages not publicly available. |

Table 3: Potentiation of Chemotherapeutic Agents in MCF-7 Cells

| Chemotherapeutic Agent | Observation | Quantitative Data (e.g., Combination Index) | Reference |

| Cisplatin | Slight potentiation of anti-proliferative effects. | Not publicly available. | [2] |

| Doxorubicin | Slight potentiation of anti-proliferative effects. | Not publicly available. | [2] |

| Colchicine | Slight potentiation of anti-proliferative effects. | Not publicly available. | [2] |

| Paclitaxel | Slight potentiation of anti-proliferative effects. | Not publicly available. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

MCF-7 (or other suitable cancer cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 to 10 µM is a reasonable starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.